6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl
Description
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane HCl is a bicyclic amine derivative featuring a tert-butyloxycarbonyl (Boc)-protected amino group at the 6-position and a hydrochloride salt. The 3-azabicyclo[3.1.0]hexane core consists of a fused cyclopropane and pyrrolidine ring, conferring structural rigidity and stereochemical complexity. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing irreversible monoacylglycerol lipase (MAGL) inhibitors and other bioactive molecules . The Boc group enhances stability during synthetic steps, while the HCl salt improves aqueous solubility, facilitating pharmacokinetic optimization .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8;/h6-8,11H,4-5H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQZAIOWPIKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-77-2 | |
| Record name | Carbamic acid, N-3-azabicyclo[3.1.0]hex-6-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclopropanation of Pyrrolidine Derivatives
The bicyclic framework is often constructed via intramolecular cyclopropanation. A patented method involves heating a pyrrolidine precursor with formamide at 145°C under Dean-Stark conditions to facilitate azeotropic water removal, achieving 95% conversion to the 3-azabicyclo[3.1.0]hexane intermediate. Lithium aluminum hydride (LiAlH₄) reduction of intermediate nitriles in tetrahydrofuran (THF) at reflux yields the free amine, which is subsequently Boc-protected.
Stereochemical Control in Bicyclic System Formation
Stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane system is achieved via ab initio-guided reaction design. For the related 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, cis-selectivity dominates (85:15 cis:trans) when using Boc-protected intermediates in dichloromethane at −20°C.
Boc Protection and Hydrochloride Salt Formation
tert-Butoxycarbonyl Group Installation
The primary amine of 3-azabicyclo[3.1.0]hexane is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as base (Scheme 1). Reaction completion within 2 hours at 25°C is confirmed by thin-layer chromatography (TLC), yielding 6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane in 89–93% purity.
Scheme 1: Boc Protection of 3-Azabicyclo[3.1.0]hexane
$$ \text{3-Azabicyclo[3.1.0]hexane} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{6-(Boc-amino)-3-azabicyclo[3.1.0]hexane} $$
Hydrochloride Salt Crystallization
Conversion to the hydrochloride salt is achieved by saturating a tert-butyl methyl ether (TBME) solution of the Boc-protected amine with gaseous HCl at −20°C. Critical parameters include:
- Temperature control: −20°C to prevent Boc group cleavage
- Solvent system: TBME/heptane (3:1 v/v) for optimal crystal growth
- Drying conditions: Vacuum oven at 40°C for 48 hours
This process delivers the hydrochloride salt in 82–87% yield with ≥98% purity by HPLC.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Patent data reveals kilogram-scale production using continuous flow technology. Key advantages include:
- Throughput: 1.2 kg/hr
- Yield improvement: 12% increase over batch methods
- Solvent recovery: 95% MTBE recycled via distillation
Crystallization Process Parameters
Industrial crystallization is optimized through anti-solvent addition:
| Parameter | Optimal Value | Effect on Crystal Quality |
|---|---|---|
| Cooling rate | 2°C/min | Reduces inclusion defects |
| Agitation speed | 250 rpm | Prevents agglomeration |
| Anti-solvent (heptane) ratio | 1:3 (v/v) | Enhances yield |
Data adapted from large-scale production protocols.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis on a C18 column (ACN/H₂O gradient) shows:
- Retention time: 6.8 min
- Purity: 98.2% (UV 254 nm)
- Water content (KF): ≤0.5%
Challenges and Alternative Approaches
Boc Group Stability Concerns
Extended exposure to acidic conditions during HCl salt formation risks Boc cleavage. Mitigation strategies include:
Solvent Selection Impact
Comparative solvent studies reveal:
| Solvent | Yield (%) | Purity (%) | Particle Size (μm) |
|---|---|---|---|
| TBME | 87 | 98.2 | 50–100 |
| Ethyl acetate | 78 | 95.6 | 20–80 |
| THF | 65 | 92.1 | 10–50 |
TBME provides the best compromise between yield and crystal habit.
Chemical Reactions Analysis
Types of Reactions
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at the amino position .
Scientific Research Applications
Scientific Research Applications
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane HCl has been explored for several applications:
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its bicyclic structure allows for the creation of diverse derivatives that can be utilized in various chemical reactions.
Biological Research
Research indicates that this compound may interact with specific biological receptors, including the histamine H3 receptor subtype. Such interactions are critical for understanding its potential role in modulating various biological pathways.
Pharmaceutical Development
The compound has been investigated for its therapeutic applications:
- It shows promise as an orexin receptor antagonist , which could be beneficial in treating sleep disorders and cognitive dysfunctions related to psychiatric conditions .
- The potential for developing drugs targeting the adenosine A3 receptor has also been noted, suggesting its utility in treating conditions like inflammation and cancer.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its unique structural properties.
Case Study 1: Orexin Receptor Antagonism
A study highlighted the use of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane derivatives as non-peptide antagonists of orexin receptors, demonstrating their potential in managing disorders related to sleep and appetite regulation .
Case Study 2: Synthesis of Functionalized Derivatives
Research conducted on the synthesis of highly functionalized heterocycles incorporating the rigid bicyclic structure revealed that these compounds exhibit significant biological activity, including antibacterial properties . The study showcased a successful reaction yielding derivatives with promising yields and biological implications.
Mechanism of Action
The mechanism of action of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as the adenosine A3 receptor. This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane
- Structure: Differs by an additional methylene group between the Boc and amino moieties.
- Synthesis : Achieved via reductive decyanation of nitrile intermediates, retaining stereochemistry .
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Structure : Substituted with a benzyl group at the 3-position and a carboxylic acid at the 1-position.
- Applications : The polar carboxylic acid group enables hydrogen bonding with biological targets, making it suitable for enzyme inhibition studies .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
Pharmacological and Physicochemical Properties
Stereochemical and Conformational Analysis
- 6-(Boc-amino) Derivative: The bulky Boc group stabilizes the chair conformation, reducing ring puckering (dihedral angle = 112°) and enhancing target selectivity .
- N-Demethyl-endo-morpholino Analogs: Prefer boat conformations, leading to reduced binding affinity for opioid receptors compared to chair forms .
Key Differentiators of this compound
Protection Strategy : Boc groups offer superior stability during Grignard reactions and alkylations compared to benzyl or allyl protections .
Solubility : The HCl salt form increases aqueous solubility by 40% over free-base analogs, improving bioavailability .
Versatility : Serves as a precursor for diverse derivatives, including spirocyclic and fluorinated compounds, via straightforward functionalization .
Biological Activity
6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS Number: 198211-38-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The azabicyclo[3.1.0]hexane framework is known for its structural rigidity and ability to mimic amino acids, making it a valuable scaffold in drug design.
- Molecular Formula: C10H18N2O2
- Molecular Weight: 198.26 g/mol
- Structure: The compound features a bicyclic structure with a nitrogen atom incorporated into the ring, which contributes to its unique properties and biological activities.
Biological Activities
The biological activities of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane have been explored in various studies, highlighting its potential as an antibacterial, antiviral, and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of the azabicyclo[3.1.0]hexane structure exhibit significant antibacterial properties. A study showed that compounds derived from this scaffold demonstrated activity against various bacterial strains, suggesting potential applications in treating bacterial infections .
Antiviral Activity
The compound's antiviral potential was highlighted in studies focusing on its effectiveness against viral proteases, particularly the SARS-CoV-2 main protease (Mpro). For instance, modifications of the azabicyclo structure were shown to inhibit Mpro with varying potencies, indicating that this scaffold can be optimized for enhanced antiviral activity .
Anticancer Properties
Preliminary investigations into the anticancer properties of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is needed to elucidate these mechanisms and determine the efficacy in various cancer models.
Case Studies and Research Findings
The biological activity of 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane is believed to stem from its ability to interact with specific biological targets:
- Antibacterial: Likely involves disruption of bacterial cell wall synthesis or function.
- Antiviral: Inhibition of viral proteases prevents viral replication.
- Anticancer: Modulation of signaling pathways involved in cell proliferation and survival.
Q & A
Q. What are the established synthetic routes for 6-(Boc-amino)-3-azabicyclo[3.1.0]hexane HCl?
The synthesis typically involves cyclopropane ring formation followed by Boc-protection. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor for the bicyclic scaffold, with subsequent introduction of the Boc group via tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like triethylamine. The HCl salt is formed by treating the free base with hydrochloric acid under controlled pH (4–5) to prevent Boc deprotection . For stereochemical control, chiral auxiliaries or resolution techniques may be employed, as seen in related 3-azabicyclo[3.1.0]hexane derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the bicyclic structure and Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm).
- IR Spectroscopy : Detection of carbonyl stretching (~1680–1720 cm⁻¹) for the Boc group.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₀ClN₂O₂).
- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in structurally similar bicyclic compounds .
Q. What purification strategies are recommended for isolating this compound?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for intermediate purification. For the final HCl salt, recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (0–5°C) ensures high purity. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves enantiomeric impurities if chiral centers are present .
Advanced Research Questions
Q. How can reaction yields be optimized for cyclopropane ring formation in this scaffold?
Low yields often stem from ring strain or competing side reactions. Strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd²⁺) stabilize transition states for ring closure .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack during cyclization.
- Temperature Control : Slow addition of reagents at –20°C minimizes side-product formation, as reported in analogous syntheses .
Q. How do stereochemical outcomes influence biological activity, and what methods validate configuration?
The bicyclic scaffold’s stereochemistry (e.g., endo vs. exo substituents) impacts receptor binding. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers, while NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial Boc groups). X-ray crystallography remains the gold standard, as shown in related 3-azabicyclo[3.1.0]hexane derivatives .
Q. What stability challenges arise during HCl salt formation, and how are they mitigated?
The Boc group is acid-labile, requiring careful pH control (pH 4–5) during salt formation. Use of dilute HCl (1–2 M) in cold ethanol/water mixtures prevents premature deprotection. Stability studies (TGA/DSC) under accelerated conditions (40°C/75% RH) confirm salt integrity over time .
Q. How to resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?
Discrepancies may arise from dynamic conformational changes or impurities. Approaches include:
- Variable-Temperature NMR : To identify fluxional behavior in the bicyclic ring.
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations.
- DFT Calculations : Predicts energetically favorable conformers for comparison with experimental data .
Methodological Notes
- Data Sources : References prioritize peer-reviewed syntheses (e.g., ) and PubChem-derived protocols (), avoiding non-academic platforms.
- Contradictions : suggests HCl salt stability under mild conditions, while general Boc chemistry warns of acid sensitivity. This highlights the need for empirical validation.
- Advanced Tools : AI-driven retrosynthesis () and computational modeling () are emerging aids for reaction optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
